molecular formula C22H20N2O4 B3522708 N1N2-BIS(3-METHOXYPHENYL)BENZENE-12-DICARBOXAMIDE

N1N2-BIS(3-METHOXYPHENYL)BENZENE-12-DICARBOXAMIDE

Cat. No.: B3522708
M. Wt: 376.4 g/mol
InChI Key: KNWXYTAEZNFESL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1N2-BIS(3-METHOXYPHENYL)BENZENE-12-DICARBOXAMIDE is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two methoxyphenyl groups attached to a benzene ring, which is further connected to two carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1N2-BIS(3-METHOXYPHENYL)BENZENE-12-DICARBOXAMIDE typically involves the reaction of 3-methoxyaniline with benzene-1,2-dicarboxylic anhydride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reaction time, ensures high yield and purity of the compound. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N1N2-BIS(3-METHOXYPHENYL)BENZENE-12-DICARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions with reagents like sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of phenols or other substituted derivatives.

Scientific Research Applications

N1N2-BIS(3-METHOXYPHENYL)BENZENE-12-DICARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination polymers.

    Biology: Investigated for its potential as a fluorescent probe for detecting metal ions and pH changes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as luminescent sensors and catalysts.

Mechanism of Action

The mechanism of action of N1N2-BIS(3-METHOXYPHENYL)BENZENE-12-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit unique optical and electronic properties. Additionally, its interaction with biological molecules, such as proteins and enzymes, can modulate their activity, leading to various biochemical and physiological effects.

Comparison with Similar Compounds

N1N2-BIS(3-METHOXYPHENYL)BENZENE-12-DICARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various scientific fields.

Properties

IUPAC Name

1-N,2-N-bis(3-methoxyphenyl)benzene-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-27-17-9-5-7-15(13-17)23-21(25)19-11-3-4-12-20(19)22(26)24-16-8-6-10-18(14-16)28-2/h3-14H,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWXYTAEZNFESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N1N2-BIS(3-METHOXYPHENYL)BENZENE-12-DICARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N1N2-BIS(3-METHOXYPHENYL)BENZENE-12-DICARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N1N2-BIS(3-METHOXYPHENYL)BENZENE-12-DICARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N1N2-BIS(3-METHOXYPHENYL)BENZENE-12-DICARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N1N2-BIS(3-METHOXYPHENYL)BENZENE-12-DICARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N1N2-BIS(3-METHOXYPHENYL)BENZENE-12-DICARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.